molecular formula C9H13NaO4 B14084251 Sodium 1-ethoxy-5-methyl-1,4-dioxohex-2-en-2-olate

Sodium 1-ethoxy-5-methyl-1,4-dioxohex-2-en-2-olate

Cat. No.: B14084251
M. Wt: 208.19 g/mol
InChI Key: XTXUXOHPKJEHIQ-UHFFFAOYSA-M
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Description

Sodium 1-ethoxy-5-methyl-1,4-dioxohex-2-en-2-olate: is a chemical compound with a unique structure that includes both ethoxy and methyl groups attached to a dioxohexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-ethoxy-5-methyl-1,4-dioxohex-2-en-2-olate typically involves the reaction of ethyl acetoacetate with sodium ethoxide under controlled conditions. The reaction proceeds through the formation of an intermediate enolate, which then undergoes further reactions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Sodium 1-ethoxy-5-methyl-1,4-dioxohex-2-en-2-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, Sodium 1-ethoxy-5-methyl-1,4-dioxohex-2-en-2-olate is used as a reagent in various organic synthesis reactions. It can serve as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound may be used as a reference substance for studying enzyme interactions or metabolic pathways.

Medicine: In the field of medicine, this compound can be investigated for its potential therapeutic properties or as a precursor for drug development.

Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Sodium 1-ethoxy-5-methyl-1,4-dioxohex-2-en-2-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Sodium 2,4-pentanedionate
  • Sodium 1-methoxy-1,4-dioxo-4-phenylbut-2-en-2-olate

Comparison: Compared to Sodium 2,4-pentanedionate, Sodium 1-ethoxy-5-methyl-1,4-dioxohex-2-en-2-olate has an additional ethoxy group, which can influence its reactivity and solubility. Similarly, the presence of a methyl group distinguishes it from Sodium 1-methoxy-1,4-dioxo-4-phenylbut-2-en-2-olate, potentially affecting its chemical behavior and applications.

Conclusion

This compound is a versatile compound with a range of applications in scientific research and industry Its unique structure allows it to participate in various chemical reactions, making it a valuable reagent in organic synthesis

Properties

IUPAC Name

sodium;1-ethoxy-5-methyl-1,4-dioxohex-2-en-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4.Na/c1-4-13-9(12)8(11)5-7(10)6(2)3;/h5-6,11H,4H2,1-3H3;/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXUXOHPKJEHIQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(=O)C(C)C)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NaO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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